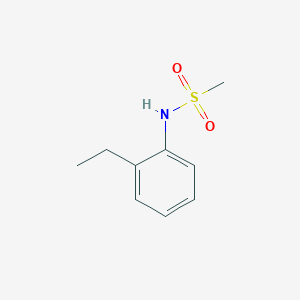

N-(2-ethylphenyl)methanesulfonamide

Description

N-(2-Ethylphenyl)methanesulfonamide is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) attached to an ortho-substituted ethylphenyl ring. Sulfonamides are widely studied for their biological activity, including enzyme inhibition (e.g., ceramidases, aromatase) and roles in medicinal chemistry . The ortho-ethyl substituent likely influences steric bulk, lipophilicity, and electronic properties compared to other alkyl or aryl substitutions.

Properties

IUPAC Name |

N-(2-ethylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-3-8-6-4-5-7-9(8)10-13(2,11)12/h4-7,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBSZBNUCNSIQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NS(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethylphenyl)methanesulfonamide typically involves the reaction of 2-ethylphenylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows: [ \text{2-ethylphenylamine} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: N-(2-ethylphenyl)methanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like sodium hydride (NaH) or organometallic compounds.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides depending on the reagents used.

Scientific Research Applications

N-(2-ethylphenyl)methanesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)methanesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid. This inhibition disrupts the production of folic acid, which is essential for DNA synthesis and cell division in bacteria, leading to their death .

Comparison with Similar Compounds

Structural and Spectral Comparisons

Key analogs and their properties are summarized below:

Key Observations:

- Substituent Position: Ortho-substituted analogs (e.g., 2-methyl, 2-fluoro) exhibit distinct steric and electronic profiles compared to meta or para substitutions.

- Electronic Effects: Nitro (-NO₂) and hydroxy (-OH) groups (as in ) introduce strong electron-withdrawing effects, altering reactivity and bioavailability .

- Spectral Trends : IR spectra for sulfonamides consistently show S=O stretching vibrations (~1325 cm⁻¹ for asymmetric, ~1150 cm⁻¹ for symmetric) , while NMR shifts vary with substituent electronegativity and ring position.

Biological Activity

N-(2-ethylphenyl)methanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of microbiology and pharmacology. This article delves into its mechanisms of action, biological effects, and relevant research findings.

This compound primarily acts as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme plays a crucial role in the synthesis of folic acid, which is essential for DNA synthesis and cell division in bacteria. By inhibiting DHPS, this compound disrupts folic acid production, ultimately leading to bacterial cell death.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's structural features, particularly the 2-ethylphenyl group, enhance its selectivity and potency compared to simpler sulfonamides.

Anticancer Potential

Emerging studies suggest that this compound may also possess anticancer properties . Preliminary investigations have shown that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. The exact mechanisms remain under investigation, but the compound's ability to modulate enzyme activity could play a role in its anticancer effects .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits dihydropteroate synthase |

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of this compound, researchers tested various concentrations against bacterial strains such as E. coli and Staphylococcus aureus. The results indicated a dose-dependent inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional sulfonamides. This suggests that this compound could be a viable alternative in treating infections caused by resistant bacterial strains.

Case Study: Anticancer Activity

Another pivotal study focused on the anticancer potential of this compound involved treating human cancer cell lines with the compound. Results showed a marked reduction in cell viability and an increase in apoptotic markers when compared to control groups. These findings highlight the compound's potential as a therapeutic agent in oncology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.